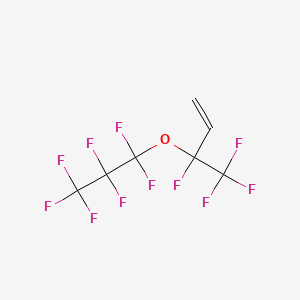
D-GLUCOSE-1,2-13C2
説明
D-Glucose-1,2-13C2 is a labeled monosaccharide that may exist in open chain or cyclic conformation if in solution . It is a key energy source for many biological systems through aerobic, anaerobic, and fermentation processes and plays a vital role in photosynthesis .
Synthesis Analysis
D-Glucose-1,2-13C2 is a commonly studied analyte in blood samples as an indicator of type 2 diabetes mellitus and potentially Huntington’s disease through analysis of blood-glucose in type 1 diabetes mellitus . It is used to study the metabolic pathways of glucose and its metabolites .Molecular Structure Analysis
The molecular formula of D-Glucose-1,2-13C2 is C6H12O6 . The IUPAC name is (2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal . The InChI is 1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 .Chemical Reactions Analysis
D-Glucose-1,2-13C2 is used to study the nonoxidative pentose phosphate pathway using a single-tracer method . It is also used in the in vivo study of dynamic metabolic profiling of pancreatic tumor .Physical And Chemical Properties Analysis
The molecular weight of D-Glucose-1,2-13C2 is 182.14 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 6 . The exact mass is 182.07009777 g/mol . The topological polar surface area is 118 Ų .科学的研究の応用
Metabolic Alterations of Human Monocytes under Neuroinflammatory Conditions
D-Glucose-13C2-4 is used to assess metabolic alterations of human monocytes under neuroinflammatory conditions. This research is crucial in understanding neurological diseases such as multiple sclerosis (MScl) and Alzheimer’s disease (AD). The study found significant alterations in the metabolism of monocytes treated with cerebrospinal fluid (CSF) from patients and healthy donors, including higher production of citric acid and glutamine, suggesting a more active glycolysis and tricarboxylic acid (TCA) cycle .
Dynamic Metabolic Profiling of Pancreatic Tumor
D-Glucose-13C2-4 is used as a stable isotope in the in vivo study of dynamic metabolic profiling of pancreatic tumor . This application helps in understanding the metabolic changes that occur in pancreatic tumors, which can be crucial for developing effective treatments.
Nonoxidative Pentose Phosphate Pathway
This compound is used to study the nonoxidative pentose phosphate pathway using a single-tracer method . This pathway is essential for the generation of NADPH, which is crucial for reductive biosynthesis reactions within cells.
Probing Hepatic Glucose Metabolism
D-Glucose-13C2-4 is used in combination with 13C NMR spectroscopy to probe hepatic glucose metabolism . This technique is particularly useful in drug development for diabetes and related metabolic disorders.
Tracer Enrichment Determination in Blood Plasma
D-Glucose-13C2-4 can be used in tracer enrichment determination in blood plasma using high-resolution mass spectrometry . This application is important in metabolic studies to track the fate of glucose in the body.
C−C Bond Cleavage Mechanism in Glucose Conversion
This compound is used to study the C−C bond cleavage mechanism in the conversion of labeled glucose into alkanediols using Ni−MgO−ZnO catalyst . This research can provide insights into the chemical reactions involved in glucose conversion, which is important in various industrial applications.
作用機序
Target of Action
D-Glucose-13C2-4, also known as D-Glucose-1,2-13C2, is a labeled form of D-Glucose . D-Glucose is a monosaccharide and an essential carbohydrate in biology . It serves as a critical component of general metabolism and acts as a key signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response . It has been used in the study of dynamic metabolic profiling of pancreatic tumors .
Mode of Action
D-Glucose-13C2-4 interacts with its targets in a similar way to D-Glucose. It is incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Biochemical Pathways
D-Glucose-13C2-4 is involved in several biochemical pathways. One of the primary pathways is glycolysis, where glucose is converted to pyruvate, yielding ATP and NADH . This pathway is also known as the Embden-Meyerhof-Parnas pathway . D-Glucose-13C2-4 can also be used to study the nonoxidative pentose phosphate pathway using a single-tracer method .
Pharmacokinetics
The pharmacokinetics of D-Glucose-13C2-4 is similar to that of D-Glucose. Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of D-Glucose-13C2-4 action is primarily the production of energy in the form of ATP and NADH through the process of glycolysis . It also serves as a critical signaling molecule in relation to both cellular metabolic status and biotic and abiotic stress response .
Action Environment
The action of D-Glucose-13C2-4 can be influenced by various environmental factors. For instance, the presence or absence of oxygen can determine whether cells undergo aerobic respiration (with oxygen) or fermentation (without oxygen) . Furthermore, the efficacy and stability of D-Glucose-13C2-4 can be affected by factors such as temperature, pH, and the presence of other molecules in the environment.
Safety and Hazards
D-Glucose-1,2-13C2 may be harmful if inhaled and may cause respiratory irritation . It may also be harmful if absorbed through the skin and may cause skin irritation . It may cause eye irritation and may be harmful if swallowed .
Relevant Papers Relevant papers include “[1,2-13C2]-D-Glucose Profiles of the Serum, Liver, Pancreas, and DMBA-Induced Pancreatic Tumors of Rats” which discusses the use of D-Glucose-1,2-13C2 in the study of metabolic profiles .
特性
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy(1,2-13C2)hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,3+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-SZEFTZBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H]([13CH]=O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745859 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
D-Glucose-1,2-13C2 | |
CAS RN |
138079-87-5 | |
| Record name | D-(1,2-~13~C_2_)-arabino-Hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
A: D-Glucose-1,2-13C2 is a stable isotope-labeled form of glucose. Researchers used this compound to trace the metabolic fate of glucose within pancreatic cancer cells treated with ellagic acid and lycopene. [] By analyzing how the labeled glucose was metabolized, the researchers could determine the effect of these phytochemicals on glucose-6-phosphate dehydrogenase (G6PD) activity. G6PD is a key enzyme in the pentose phosphate pathway, which plays a crucial role in DNA synthesis. [] The study found that ellagic acid and lycopene synergistically inhibited G6PD activity, potentially contributing to their anti-proliferative effects in pancreatic cancer cells. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





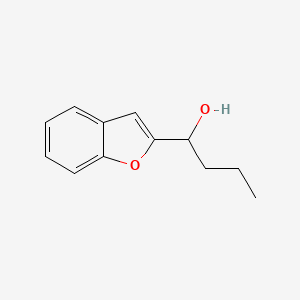
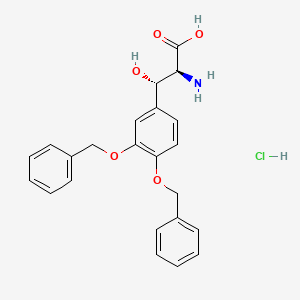
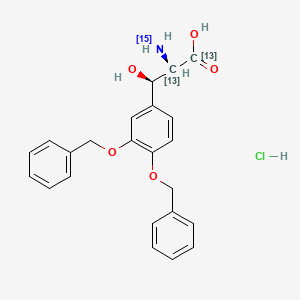
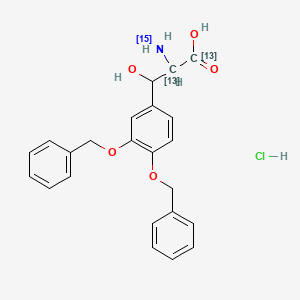

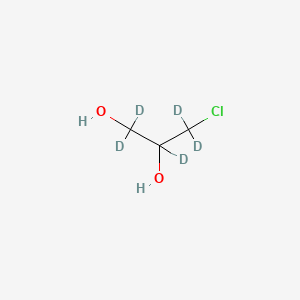
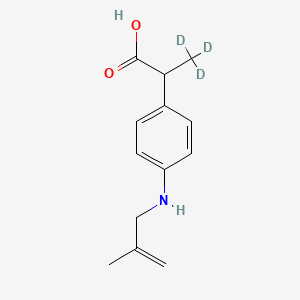
![5-[(1R)-1-aminoethyl]-2-methoxyphenol](/img/structure/B589419.png)
